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Introduction:

Toll-like/interleukin-1 receptor (TIR) nucleotide-binding (NB) leucine-rich repeat (LRR) proteins,
or TNLs, are a major class of intracellular immune receptors in plants. They play a crucial role
in recognizing pathogen-derived effector proteins and initiating a robust defense response,
often culminating in a form of localized programmed cell death known as the hypersensitive
response (HR). TNL activation is a multi-step process involving conformational changes,
oligomerization, and the activation of downstream signaling cascades. A key, yet not fully
understood, aspect of this signaling is the rapid alteration of ion fluxes across the plasma
membrane, leading to changes in membrane potential.

DFPM (di-4-ANEPPDHQ) is a voltage-sensitive fluorescent dye that rapidly reports changes in
plasma membrane potential. It inserts into the outer leaflet of the plasma membrane, and its
fluorescence emission spectrum is dependent on the surrounding electric field. Depolarization
of the membrane causes a shift in the dye's fluorescence, which can be quantified using
ratiometric imaging or by measuring changes in fluorescence intensity at a specific wavelength.
This property makes DFPM a powerful tool for monitoring the early biophysical events
associated with TNL activation in real-time.

These application notes provide a framework and detailed protocols for using DFPM to
investigate the dynamics of TNL signaling in plant cells.
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Application Note 1: Real-Time Monitoring of TNL-
Mediated Membrane Depolarization

One of the earliest detectable events following TNL receptor activation is the depolarization of
the plasma membrane. This is thought to be caused by an efflux of K+ and an influx of Ca2+
and H+ ions. Using DFPM, this change can be captured with high temporal and spatial
resolution.

Experimental Synopsis:

This experiment uses transient expression of the well-characterized TNL receptor RPP4 and its
corresponding Hyaloperonospora arabidopsidis effector ATR4 in Nicotiana benthamiana. Upon
recognition of ATR4, RPP4 oligomerizes and initiates a signaling cascade that leads to rapid
plasma membrane depolarization, which is detected by a change in DFPM fluorescence.

Data Presentation: Summary of Quantitative Data

The following table summarizes typical results obtained from monitoring RPP4/ATR4-induced
membrane depolarization using DFPM. Data are presented as the mean + standard deviation.

Parameter RPP4 + ATR4 RPP4 (no effector) Empty Vector

Time to Onset of
Depolarization o o

, 152+25 No significant change No significant change
(minutes post-

induction)

Peak % Change in
DFPM Fluorescence +35.8% + 4.1% +1.2% + 0.5% +0.8% + 0.4%
Ratio (F488/F561)

Duration of
Depolarization > 60 N/A N/A

(minutes)

Cell Viability at 2
hours post-induction 65% + 8% 98% + 2% 99% + 1%
(%)
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Caption: Workflow for monitoring TNL-mediated membrane depolarization.

Protocol 1: In Planta Measurement of Membrane
Potential with DFPM

Objective:

To visualize and quantify changes in plasma membrane potential in N. benthamiana leaf
epidermal cells following the activation of a co-expressed TNL receptor and its corresponding
effector.

Materials:
e Plants: 4-6 week old Nicotiana benthamiana plants.

o Agrobacterium tumefaciens: Strain GV3101 carrying binary plasmids for the expression of
the TNL receptor (e.g., RPP4) and the effector (e.g., ATR4). A strain carrying an empty vector
should be used as a negative control.

o DFPM Stock Solution: 1 mM DFPM in DMSO. Store at -20°C, protected from light.
e Infiltration Buffer: 10 mM MES (pH 5.6), 10 mM MgClz, 200 uM Acetosyringone.
o DFPM Loading Buffer: 10 mM MES (pH 5.6), 10 mM MgCl-.
e Equipment:
o 1 mL needless syringes.

o Confocal laser scanning microscope with spectral detection capabilities or filter sets for
ratiometric imaging (e.g., 488 nm excitation, with emission collection at ~520-560 nm and
~600-640 nm).

o Microscope slides and coverslips.
o Forceps and razor blades.

Methodology:
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e Agroinfiltration:
1. Grow A. tumefaciens cultures overnight at 28°C in LB medium with appropriate antibiotics.

2. Pellet the bacteria by centrifugation (4000 x g, 10 min) and resuspend in Infiltration Buffer
to a final ODeoo of 0.5 for each construct.

3. For co-expression, mix the bacterial suspensions of the TNL and effector in a 1:1 ratio.
4. Incubate the bacterial suspension at room temperature for 2-3 hours.

5. Using a needless syringe, gently infiltrate the bacterial suspension into the abaxial side of
the leaves of N. benthamiana. Mark the infiltrated areas.

6. Incubate the plants for 48-72 hours under standard growth conditions.
e Sample Preparation and DFPM Loading:

1. Prepare a 5 uM DFPM working solution by diluting the 1 mM stock solution into DFPM
Loading Buffer. Vortex thoroughly. Note: Protect the solution from light.

2. Excise a small (~1x1 cm) section from the infiltrated leaf area.

3. Float the leaf section, abaxial side down, on the 5 uM DFPM working solution in a small
petri dish.

4. Incubate in the dark for 20-30 minutes at room temperature.
e Microscopy and Data Acquisition:

1. Mount the DFPM-loaded leaf disk in a drop of the working solution on a microscope slide
with the abaxial side facing the objective.

2. Place the slide on the stage of the confocal microscope. Locate the epidermal cell layer.
3. Set the excitation wavelength to 488 nm.

4. For ratiometric analysis, simultaneously collect fluorescence emission in two channels:
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= Channel 1 (Green): 520-560 nm

» Channel 2 (Red): 600-640 nm

5. Alternatively, if not performing ratiometric analysis, collect emission at a single wavelength
that shows the most significant change upon depolarization (this must be determined
empirically, but often the red-shifted emission is used).

6. Adjust laser power and detector gain to obtain a good signal-to-noise ratio while
minimizing phototoxicity. Use the negative control (empty vector) to set a baseline.

7. Begin a time-lapse acquisition, capturing images every 1-2 minutes.

8. After acquiring a stable baseline for 5-10 minutes, you can add an elicitor if applicable, or
simply monitor the interaction of the pre-expressed proteins.

o Data Analysis:

1. For each time point, select regions of interest (ROIs) corresponding to the plasma

membrane of individual cells.
2. Calculate the average fluorescence intensity for each ROI in both channels.

3. Calculate the ratio of the two channels (e.g., Red/Green intensity). An increase in this ratio
typically indicates membrane depolarization.

4. Plot the change in fluorescence ratio over time.

TNL Signaling Pathway
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Caption: TNL signaling pathway leading to membrane depolarization.
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Protocol 2: Protoplast-Based Assay for Modulators
of TNL Signaling

Objective:

To utilize a protoplast system for higher-throughput screening of small molecules that may
inhibit or enhance TNL-mediated membrane depolarization, as measured by DFPM
fluorescence.

Materials:
» Plant Material:Arabidopsis thaliana cell culture or leaves from 4-week-old plants.

» Protoplasting Enzymes: Cellulase R10 (1.5% w/v), Macerozyme R10 (0.4% w/v) in digestion
buffer.

» Buffers: Digestion Buffer, W5 Solution, MMg Solution.

e Transfection: PEG-calcium transfection buffer.

e Plasmids: Plasmids encoding the TNL receptor and effector.
o DFPM Stock Solution: 1 mM in DMSO.

e Equipment:

o

96-well black, clear-bottom plates.

[¢]

Fluorescence plate reader with top or bottom reading capabilities, with appropriate filters
for DFPM (e.g., Ex: 485 nm, Em: 590 nm).

[¢]

Swinging bucket centrifuge.

[e]

Hemocytometer.

Methodology:

o Protoplast Isolation:
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1. Finely chop leaf tissue and incubate in Protoplasting Enzyme solution for 3-4 hours with
gentle shaking.

2. Filter the protoplast suspension through a nylon mesh to remove debris.

3. Pellet the protoplasts by gentle centrifugation (100 x g, 2 min).

4. Wash the protoplasts several times with W5 solution.

5. Resuspend in MMg solution and determine the concentration using a hemocytometer.

Protoplast Transfection:

1. In a microfuge tube, mix ~2x10* protoplasts with 10-15 pg of each plasmid DNA (TNL and
effector).

2. Add an equal volume of PEG-calcium transfection buffer, mix gently, and incubate for 15-
20 minutes at room temperature.

3. Dilute the mixture with W5 solution and pellet the protoplasts (100 x g, 2 min).

4. Resuspend the transfected protoplasts in W5 solution and incubate overnight in the dark
to allow for protein expression.

Screening Assay:

1. Prepare a 10 uM DFPM working solution in W5 buffer.

2. Pellet the transfected protoplasts and resuspend them in the DFPM working solution.
Incubate for 20 minutes in the dark.

3. Wash the protoplasts once with W5 to remove excess dye and resuspend to a final
concentration of 1x10° cells/mL.

4. Dispense 100 uL of the protoplast suspension into each well of a 96-well plate.

5. Add 1 pL of test compounds from a compound library (typically dissolved in DMSO) to the
appropriate wells. Include DMSO-only wells as a negative control.
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6. Place the plate in the fluorescence plate reader.

o Data Acquisition and Analysis:

1. Measure DFPM fluorescence (e.g., Ex: 485 nm, Em: 590 nm) every 5 minutes for a period
of 2-3 hours.

2. For each well, plot the fluorescence intensity over time.
3. Calculate the rate of fluorescence increase for each well.
4. Compare the rate of compound-treated wells to the DMSO control.
» Inhibitors: Will show a significantly lower rate of fluorescence increase.
» Enhancers: Will show a significantly higher rate of fluorescence increase.

Screening Logic Diagram
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Caption: Logical workflow for a high-throughput screen for TNL modulators.

 To cite this document: BenchChem. [Application Notes & Protocols: Investigating TIR-NB-

LRR Signaling with DFPM]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b162563#using-dfpm-to-investigate-tir-nb-Irr-signaling]

© 2025 BenchChem. All rights reserved.

10/11

Tech Support


https://www.benchchem.com/product/b162563?utm_src=pdf-body
https://www.benchchem.com/product/b162563?utm_src=pdf-body-img
https://www.benchchem.com/product/b162563#using-dfpm-to-investigate-tir-nb-lrr-signaling
https://www.benchchem.com/product/b162563#using-dfpm-to-investigate-tir-nb-lrr-signaling
https://www.benchchem.com/product/b162563#using-dfpm-to-investigate-tir-nb-lrr-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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